5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4N6 |
|---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C4H4N6/c1-3(6-2-5-1)4-7-9-10-8-4/h1-2H,(H,5,6)(H,7,8,9,10) |
InChI Key |
MHGIJJIHJLOHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C2=NNN=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 5 1h Imidazol 4 Yl 1h 1,2,3,4 Tetrazole
Established Synthetic Routes for 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole and Related Compounds
Established synthetic strategies for this compound and analogous compounds predominantly involve two main approaches: the construction of the tetrazole ring via cycloaddition reactions and the chemical modification of imidazole (B134444) derivatives.
Cycloaddition Approaches for Tetrazole Ring Formation (e.g., [3+2] Cycloadditions)
The most prevalent and direct method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. lew.ro This reaction typically involves the union of a nitrile with an azide (B81097) source. lew.ro In the context of this compound synthesis, the key precursor is imidazole-4-carbonitrile.
This cycloaddition is often facilitated by the use of various azide reagents, including sodium azide (NaN₃) and trimethylsilyl (B98337) azide (TMSN₃). lew.roorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), and often requires elevated temperatures to proceed at a reasonable rate. ajgreenchem.com The use of Lewis acids, such as zinc salts (e.g., ZnCl₂), has been shown to catalyze the reaction, allowing for milder reaction conditions and improved yields. organic-chemistry.orgresearchgate.net The general scheme for this approach is depicted below:
General Reaction Scheme: Imidazole-4-carbonitrile + Azide Source ⟶ this compound
Several studies have demonstrated the successful synthesis of various 5-substituted-1H-tetrazoles from their corresponding nitriles using this methodology, which is directly applicable to the synthesis of the target compound.
| Nitrile Precursor | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|
| Aromatic Nitriles | Sodium Azide | Zinc Bromide | DMF | Not specified | 6-8 h | High |
| Various Nitriles | Sodium Azide | Silica Sulfuric Acid | DMF | Reflux | Not specified | 72-95 |
| Aromatic Nitriles | Sodium Azide | Cuttlebone | DMSO | 110 | 30 min | 87-98 |
Strategies Involving Modification of Pre-existing Imidazole-Containing Scaffolds
An alternative approach to the synthesis of this compound involves the chemical modification of a pre-existing, suitably functionalized imidazole ring. This strategy can be advantageous when the starting imidazole derivative is readily available or when specific substitution patterns are desired.
One such strategy begins with a substituted imidazole, for instance, 4,5-dichloro-1H-imidazole. A series of chemical transformations can then be employed to introduce the necessary functional groups and subsequently construct the tetrazole ring. A plausible synthetic sequence could involve:
Diazotization and Coupling: Reaction of a substituted imidazole with an aromatic amine to form an azo-linked intermediate.
Functional Group Transformation: Conversion of a substituent on the coupled aromatic ring into a group that can be transformed into a nitrile or a precursor for the tetrazole ring.
Tetrazole Ring Formation: Cyclization with an azide source to form the tetrazole ring.
A study detailing the synthesis of new tetrazole derivatives from 4,5-dichloro-imidazole illustrates this approach. researchgate.net The synthesis commenced with the reaction of 4,5-dichloro-imidazole with 4-aminoacetophenone to yield an azo compound. This intermediate was then reacted with various amines to form Schiff bases, which were subsequently treated with sodium azide to furnish the final tetrazole derivatives. researchgate.net
Novel Synthetic Strategies and Methodological Innovations for this compound
Recent advancements in organic synthesis have led to the development of novel strategies that offer improvements in terms of efficiency, selectivity, and environmental impact. These innovations are applicable to the synthesis of this compound.
Catalytic Transformations in the Synthesis of Tetrazole Derivatives
The use of catalysts in the synthesis of tetrazoles has gained significant attention as it often allows for milder reaction conditions, shorter reaction times, and higher yields. organic-chemistry.org Various catalytic systems have been developed for the [3+2] cycloaddition of nitriles and azides.
Metal-Based Catalysts: A range of metal-based catalysts, including those based on zinc, copper, and palladium, have been effectively employed. organic-chemistry.orggrowingscience.com Zinc salts, such as Zn(OAc)₂·2H₂O, are known to catalyze the one-pot synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine, and sodium azide, where the nitrile is formed in situ. growingscience.com Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click" reaction, and copper catalysts have also been shown to be effective in the synthesis of tetrazoles from nitriles. nih.govnumberanalytics.com
Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For tetrazole synthesis, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride has been reported to accelerate the azide-nitrile coupling by activating the nitrile substrate. researchgate.net
| Catalyst Type | Catalyst Example | Reaction Type | Advantages |
|---|---|---|---|
| Metal-Based | Zn(OAc)₂·2H₂O | One-pot synthesis from aldehydes | Eco-friendly, readily available, affordable |
| Metal-Based | Copper Complexes | [3+2] Cycloaddition | High efficiency and regioselectivity |
| Organocatalyst | NMP/NaN₃/TMSCl | [3+2] Cycloaddition | Low toxicity, cost-effective, easy handling |
Green Chemistry and Sustainable Approaches in Heterocyclic Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For the synthesis of this compound, several green and sustainable approaches can be envisioned.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. lew.roorientjchem.orgnih.govrsc.org The synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition can be significantly expedited under microwave conditions, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating. lew.rorsc.org This method is particularly attractive for high-throughput synthesis.
Use of Greener Solvents: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. The use of water as a solvent for the synthesis of 5-substituted 1H-tetrazoles has been reported, offering a safe and environmentally benign alternative to traditional organic solvents. organic-chemistry.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent is another key principle of green chemistry. Solvent-free, multi-component one-pot syntheses of substituted imidazoles have been developed, which can be a sustainable approach for preparing the imidazole precursor. acs.org
Mechanistic Studies of Key Reaction Steps in this compound Formation
The key reaction step in the most common synthetic route to this compound is the [3+2] cycloaddition of an azide to imidazole-4-carbonitrile. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and predicting reactivity.
Density functional theory (DFT) calculations have been employed to study the mechanism of tetrazole formation from the addition of azide to nitriles. nih.gov These studies have investigated both concerted and stepwise pathways. The calculations suggest that the reaction may proceed through a nitrile activation step, leading to an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. nih.gov
The activation barrier for this reaction is influenced by the electronic properties of the substituent on the nitrile. Electron-withdrawing groups on the nitrile generally lower the activation energy, thus facilitating the reaction. nih.gov The imidazole ring, being an electron-rich heterocycle, would be expected to influence the electronic properties of the nitrile group at the 4-position and thereby affect the reaction kinetics.
Catalysts, such as zinc(II) salts, are believed to facilitate the reaction by coordinating to the nitrile nitrogen, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the azide ion. This coordination lowers the activation barrier for the cycloaddition.
Considerations for Process Optimization and Scalability in this compound Production
The efficient and safe production of this compound on a larger scale necessitates careful consideration of several process parameters. The primary synthetic route envisioned for this compound involves the [3+2] cycloaddition of an azide source with a 4-cyanoimidazole precursor. Optimizing this conversion is critical for achieving high yields, purity, and cost-effectiveness, while ensuring operational safety.
A pivotal aspect of process optimization lies in the selection of the azide reagent and catalyst. While sodium azide is a common and cost-effective azide source, its use on a large scale raises safety concerns due to the potential formation of explosive hydrazoic acid, particularly under acidic conditions. jchr.org Therefore, alternative azide sources or carefully controlled reaction conditions are paramount. The use of catalysts such as zinc salts, copper complexes, or various nanomaterials can enhance reaction rates and allow for milder conditions, which is beneficial for scalability. jchr.orgrsc.orgacs.org
Solvent selection also plays a crucial role. While polar aprotic solvents like DMF and DMSO are often effective for this type of cycloaddition, their high boiling points can complicate product isolation and solvent removal on a large scale. ajgreenchem.com Greener solvent alternatives and biphasic systems are increasingly being explored to facilitate easier work-up and reduce environmental impact. jchr.org
For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. core.ac.uk Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhance safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. core.ac.uk The implementation of a continuous flow process for the synthesis of this compound from 4-cyanoimidazole could significantly improve the safety and efficiency of its production. core.ac.uk
Detailed research findings indicate that the optimization of catalyst loading, reaction temperature, and residence time are key factors in maximizing the yield and throughput of tetrazole synthesis from nitriles. The following table summarizes key parameters and their impact on the process:
| Parameter | Considerations for Optimization | Potential Impact on Scalability |
| Azide Source | Stoichiometry, use of safer alternatives to sodium azide (e.g., trimethylsilyl azide with in situ generated hydrazoic acid). core.ac.uk | Reduces risk of explosion and toxic exposure, simplifying safety protocols for large-scale operations. |
| Catalyst | Type (e.g., Lewis acids, transition metals, nanomaterials), loading, and recovery/recyclability. rsc.orgacs.org | Lower catalyst loading reduces cost and waste. Recyclable catalysts are economically and environmentally advantageous for continuous processes. |
| Solvent | Polarity, boiling point, miscibility for work-up, and environmental impact. jchr.orgajgreenchem.com | Use of greener solvents or solvent-free conditions can reduce waste and purification costs. |
| Temperature | Balancing reaction rate with potential side reactions and decomposition. | Precise temperature control in flow reactors can maximize yield and minimize impurity formation. core.ac.uk |
| Pressure | Can influence reaction rates and prevent boiling of low-boiling point solvents. | Important for maintaining liquid phase in high-temperature flow synthesis, enabling faster reactions. core.ac.uk |
| Reaction Time | Minimizing reaction time increases throughput. | Continuous flow allows for precise control of residence time, optimizing conversion and minimizing degradation. core.ac.uk |
| Work-up Procedure | Simplicity and efficiency of product isolation and purification. | Streamlined work-up procedures reduce processing time and solvent consumption, which is critical for cost-effective large-scale production. |
Further research into the development of robust and recyclable catalysts, as well as the implementation of continuous manufacturing technologies, will be instrumental in the scalable and economical production of this compound.
Advanced Theoretical and Computational Investigations of 5 1h Imidazol 4 Yl 1h 1,2,3,4 Tetrazole
Electronic Structure and Bonding Analysis of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole
The electronic properties of this compound are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational quantum chemistry provides powerful tools to elucidate these characteristics at the molecular level.
Quantum Chemical Calculations of Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in characterizing the molecular orbitals of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large gap generally implies high stability and low reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and tetrazole rings, which are abundant in nitrogen atoms with lone pairs of electrons. The LUMO, conversely, would likely be distributed across the π-system of both heterocyclic rings.
The electron density distribution, also obtainable from these calculations, would reveal the regions of high and low electron concentration within the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These are representative values based on similar heterocyclic compounds and would require specific calculations for confirmation.
Charge Distribution and Molecular Electrostatic Potential Mapping
The charge distribution within this compound governs its electrostatic interactions. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution.
A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution on the molecule's surface. The MEP is calculated by determining the electrostatic potential at various points in space around the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of both the imidazole and tetrazole rings due to their lone pairs of electrons. The hydrogen atoms attached to the nitrogens would exhibit positive potential.
Conformational Analysis and Tautomerism of this compound
The structural flexibility and the potential for different tautomeric forms are key aspects of the chemistry of this compound.
Energetics and Stability of Tautomeric Forms (e.g., 1H- vs. 2H-tetrazole)
Both the tetrazole and imidazole rings can exist in different tautomeric forms depending on the position of the acidic proton. For the tetrazole ring, the proton can reside on the N1 or N2 nitrogen atom, leading to the 1H- and 2H-tautomers, respectively. Similarly, the imidazole ring has its own set of tautomers.
Computational methods can be used to calculate the relative energies of these different tautomers. By optimizing the geometry of each tautomer and calculating its electronic energy, the most stable form can be identified. These calculations often include corrections for zero-point vibrational energy and thermal effects to provide a more accurate picture of the relative stabilities. For many 5-substituted tetrazoles, the 2H-tautomer is often found to be more stable in the gas phase, while the 1H-tautomer may be favored in the solid state due to intermolecular interactions.
Table 2: Hypothetical Relative Energies of Tautomers for 5-(imidazol-4-yl)tetrazole
| Tautomer | Relative Energy (kcal/mol) |
| 1H-tetrazole / 1H-imidazole | 0.5 |
| 2H-tetrazole / 1H-imidazole | 0.0 (most stable) |
| 1H-tetrazole / 3H-imidazole | 2.1 |
| 2H-tetrazole / 3H-imidazole | 1.8 |
Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.
Conformational Landscapes and Barriers to Interconversion
The bond connecting the imidazole and tetrazole rings allows for rotation, leading to different conformations. A conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the two rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation between these conformers.
A relaxed potential energy surface scan, where the dihedral angle is systematically varied and the rest of the molecular geometry is optimized at each step, is a common computational approach. The results of such an analysis would reveal whether the molecule prefers a planar or a twisted conformation and the energy required to rotate one ring relative to the other.
Computational Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which are invaluable for the identification and characterization of the molecule. By calculating these parameters and comparing them with experimental data, the accuracy of the computational model can be validated.
For this compound, computational methods can predict:
Infrared (IR) spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This helps in assigning the observed experimental vibrational bands to specific molecular motions.
Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei can be calculated. These theoretical shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing insight into the molecule's electronic structure and its interaction with light.
These computational spectroscopic data, when compared with experimental measurements, provide a powerful means of structural elucidation and confirmation.
Theoretical Vibrational Frequencies and Intensities (IR, Raman)
Theoretical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations provide vibrational frequencies and intensities that correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of its bonds. By comparing the calculated spectra with experimental data, a detailed assignment of the spectral bands can be achieved.
For a molecule like this compound, the vibrational spectrum would be complex, featuring contributions from both the imidazole and tetrazole rings, as well as the C-C bond linking them. DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can elucidate these complex vibrations. researchgate.net
Key Vibrational Modes Expected for this compound:
N-H Stretching: Both the imidazole and tetrazole rings contain N-H bonds, which would give rise to characteristic stretching vibrations, typically in the high-frequency region of the IR spectrum.
C-H Stretching: Vibrations from the C-H bonds on both heterocyclic rings.
Ring Stretching: A complex series of bands corresponding to the stretching of the C=N, N=N, C-N, and C-C bonds within the fused ring system.
In-plane and Out-of-plane Bending: A multitude of bending vibrations for the N-H, C-H, and ring systems.
Below is an illustrative data table of calculated vibrational frequencies for parent tetrazole and imidazole, which would be the foundational components for the vibrational analysis of the target molecule.
Table 1: Illustrative Calculated Vibrational Frequencies (cm-1) for Parent Tetrazole and Imidazole.
| Vibrational Mode | Tetrazole (Calculated) | Imidazole (Calculated) | Description |
|---|---|---|---|
| N-H Stretch | ~3500 | ~3520 | Stretching of the N-H bond |
| C-H Stretch | ~3100 | ~3130 | Stretching of the C-H bond |
| Ring Stretch (C=N/N=N) | 1450-1600 | 1480-1600 | Stretching vibrations within the heterocyclic rings |
| Ring Breathing | ~1000 | ~950 | Symmetric expansion and contraction of the rings |
| N-H Bend (in-plane) | ~1300 | ~1320 | Bending of the N-H bond within the plane of the ring |
Note: The data in this table is illustrative and based on general values for the parent heterocycles. Actual calculated frequencies for this compound would vary.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These predictions are valuable for assigning experimental NMR spectra and for understanding the electronic environment of the different nuclei in the molecule.
For this compound, the chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms in both rings and the electronic communication between the two rings. The tautomeric forms of both the imidazole and tetrazole rings would also significantly affect the chemical shifts, and computational studies can help in identifying the most stable tautomer in a given environment. nih.gov
Below is a table illustrating the kind of data that would be generated from a computational NMR study of the target molecule, with expected chemical shift ranges based on related structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Imidazole C2-H | ~8.0-8.5 | - | Proton on the carbon between the two nitrogen atoms in the imidazole ring. |
| Imidazole C5-H | ~7.5-8.0 | - | Proton on the carbon adjacent to the tetrazole substituent. |
| Imidazole N-H | ~12.0-14.0 | - | Highly dependent on solvent and tautomeric form. |
| Tetrazole N-H | ~15.0-17.0 | - | Typically deshielded due to the acidic nature of this proton. |
| Imidazole C2 | - | ~135-140 | Carbon between the two nitrogen atoms in the imidazole ring. |
| Imidazole C4 | - | ~120-125 | Carbon bearing the tetrazole substituent. |
| Imidazole C5 | - | ~115-120 | Carbon adjacent to the tetrazole substituent. |
| Tetrazole C5 | - | ~150-155 | The carbon atom of the tetrazole ring. |
Note: The data in this table is illustrative and based on general values for related imidazole and tetrazole derivatives. Actual calculated chemical shifts would be specific to the molecule's geometry and the computational method used.
Reactivity Predictions and Reaction Pathway Modeling for this compound
Application of Frontier Molecular Orbital Theory and Fukui Functions
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound would reveal its electrophilic and nucleophilic sites.
HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to have significant contributions from the lone pairs of the nitrogen atoms and the π-systems of the rings.
LUMO: The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be distributed over the π-systems of both rings, with potentially larger coefficients on the carbon and nitrogen atoms that can accommodate negative charge.
Fukui functions are another concept derived from DFT that helps to quantify the reactivity of different sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.
Table 3: Illustrative Frontier Molecular Orbital Properties and Reactivity Indices.
| Parameter | Illustrative Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.0 to -8.0 eV | Indicates the molecule's ionization potential and nucleophilic character. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's electron affinity and electrophilic character. |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | A larger gap suggests higher kinetic stability. |
| Fukui Function (f+) | Highest on specific ring atoms | Indicates the most probable sites for nucleophilic attack. |
| Fukui Function (f-) | Highest on other specific ring atoms | Indicates the most probable sites for electrophilic attack. |
Note: The values in this table are illustrative and based on general principles of FMO theory applied to similar heterocyclic systems.
Transition State Elucidation for Key Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by locating and characterizing transition states. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state calculations can provide valuable information about the reaction pathway, activation energies, and the geometry of the transition state.
A key transformation for this molecule is its formation, which likely involves a [3+2] cycloaddition of an azide (B81097) with a nitrile precursor. chemtube3d.com Computational studies can model this reaction, identifying the transition state and confirming whether the reaction is concerted or stepwise. The calculated activation energy provides a theoretical basis for the reaction's feasibility and rate.
Molecular Dynamics Simulations for Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations in a solvent like water would reveal how the solvent molecules arrange around the solute and how they participate in hydrogen bonding.
Given the presence of several hydrogen bond donors (N-H groups) and acceptors (nitrogen lone pairs) in the molecule, its interaction with water would be significant. MD simulations can provide insights into:
Hydration Shell Structure: The number and arrangement of water molecules in the first and second hydration shells around the molecule.
Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the solute and solvent, as well as between solute molecules themselves in solution.
Conformational Dynamics: The rotational freedom around the C-C bond linking the two rings and how this is influenced by the solvent.
These simulations provide a microscopic picture of the solvation process, which is crucial for understanding the molecule's solubility and its behavior in biological or chemical systems.
Chemical Reactivity, Derivatization, and Functionalization of 5 1h Imidazol 4 Yl 1h 1,2,3,4 Tetrazole
Nucleophilic and Electrophilic Reactivity Profiles of the Tetrazole and Imidazole (B134444) Rings
The reactivity of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is dictated by the electronic characteristics of its constituent rings. The high nitrogen content in both heterocycles significantly influences their stability, acidity, and ability to engage in various reactions. numberanalytics.com
Tetrazole Ring: The tetrazole ring is characterized by its high aromaticity and a unique electronic environment stemming from its four nitrogen atoms. numberanalytics.com It exhibits strong acidic properties, with the N-H proton's pKa value being comparable to that of carboxylic acids. numberanalytics.comnih.gov This acidity facilitates deprotonation to form the tetrazolate anion, a highly nucleophilic species where the negative charge is delocalized across the ring system. nih.govchemicalforums.com The unprotonated nitrogen atoms (specifically at the N3 and N4 positions in the 1H-tautomer) possess lone pairs of electrons, rendering them nucleophilic and capable of forming hydrogen bonds with proton donors. nih.govacs.org Conversely, the acidic N-H group can act as a proton donor in electrophilic interactions. nih.govacs.org
Imidazole Ring: The imidazole ring is amphoteric, meaning it can act as both an acid and a base. It contains two distinct nitrogen atoms: a pyridine-type nitrogen with a lone pair of electrons in an sp² orbital, which is basic and nucleophilic, and a pyrrole-type nitrogen which bears a proton. researchgate.netnumberanalytics.com The N-H proton is acidic and can be removed by a base. In its neutral state, the unsubstituted pyridine-type nitrogen is the primary nucleophilic site. researchgate.net Under strongly acidic conditions, protonation of the imidazole ring can create imidazolium-based superelectrophiles, significantly enhancing the electrophilic reactivity of adjacent functional groups. acs.orgnih.gov
The following table summarizes the reactivity profiles of the two rings:
| Ring System | Primary Nucleophilic Sites | Primary Electrophilic Sites | Key Reactivity Characteristics |
|---|---|---|---|
| Tetrazole | Deprotonated N-anion (tetrazolate); sp² nitrogens (N3, N4) | Acidic N-H proton | Strongly acidic; forms a highly nucleophilic anion. numberanalytics.comnih.gov |
| Imidazole | Pyridine-type nitrogen (unprotonated); Deprotonated N-anion | Acidic N-H proton | Amphoteric; basicity and nucleophilicity at the pyridine-type nitrogen. researchgate.netnumberanalytics.com |
Strategic N-Alkylation and Other N-Functionalization Reactions of this compound
Functionalization of the nitrogen atoms on both the tetrazole and imidazole rings is a primary strategy for modifying the compound's properties. These reactions, particularly N-alkylation, are crucial for synthesizing diverse derivatives but often present challenges in controlling regioselectivity. numberanalytics.comresearchgate.net
N-Alkylation: Alkylation of the 5-substituted tetrazole ring typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. researchgate.netbohrium.com The ratio of these isomers is highly dependent on several factors, including the steric and electronic nature of the substituent at the C5 position (the imidazole ring in this case), the type of alkylating agent, the base, and the solvent used. researchgate.netrsc.org Similarly, alkylation can occur on either of the imidazole nitrogens. The development of regioselective alkylation protocols is a significant area of research to avoid tedious separation of isomers. rsc.orgcolab.wsdocumentsdelivered.com For instance, alkylation of 5-substituted tetrazoles with certain alcohols in concentrated sulfuric acid has been shown to selectively yield N2-alkylated products. documentsdelivered.com
Other N-Functionalization: Beyond alkylation, other N-functionalization strategies can be employed. N-acylation is a common reaction, often used to introduce a protecting group or to modulate the electronic properties of the ring. N-nitramine functionalization has been explored as a method to create energetic materials. acs.org These reactions provide pathways to a wide array of derivatives with tailored chemical and physical properties. ekb.eg
The table below outlines common N-functionalization reactions:
| Reaction Type | Typical Reagents | Key Considerations | Potential Products |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Alcohols with strong acid | Regioselectivity (N1 vs. N2 on tetrazole; N1 vs. N3 on imidazole). bohrium.comrsc.org | N-alkylated tetrazole and/or imidazole isomers |
| N-Acylation | Acyl chlorides (e.g., AcCl), Acid anhydrides | Can be used for protection or activation. | N-acylated derivatives |
| N-Arylation | Aryl halides with a catalyst (e.g., Cu-catalyzed) | Requires specific catalytic conditions. | N-arylated derivatives |
Metalation and Organometallic Derivatives of this compound
The ability of the tetrazole and imidazole rings to coordinate with metal ions is a well-established feature, leading to the formation of a diverse range of metal complexes and organometallic compounds. arkat-usa.orgresearchgate.net
Metalation and Coordination: The acidic N-H protons on both rings can be readily deprotonated to form anions that act as potent ligands for metal ions. The tetrazolate anion, in particular, is an efficient metal chelator and is often considered a bioisostere of the carboxylate group in its coordinating ability. nih.gov Coordination typically occurs through the nitrogen atoms. In N1- and N2-substituted tetrazoles, the nitrogen at the N4 position is the most basic and serves as the primary coordination site. arkat-usa.org Metal complexes involving Pb(II), Ni(II), and Co(II) have been synthesized with a ligand structurally similar to the title compound, specifically 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole. rsc.org These complexes can form mononuclear species or extend into one-, two-, or three-dimensional coordination polymers. arkat-usa.org
Organometallic Derivatives: While most complexes involve metal-nitrogen bonds, the formation of direct metal-carbon bonds is also possible. A notable example is the synthesis of an organocopper derivative where a C-deprotonated tetrazole acts as a chelating ligand through a tetrazole ring carbon (C5) and an adjacent amino nitrogen. rsc.org This demonstrates that the C-H bonds of the tetrazole ring can be activated for metalation, opening avenues to novel organometallic structures.
The following table details examples of metal derivatives:
| Derivative Type | Metal Ion Examples | Bonding Mode | Resulting Structure |
|---|---|---|---|
| Coordination Complex | Zn(II), Cd(II), Cu(II), Co(II), Ni(II), Pb(II). arkat-usa.orgrsc.org | Metal-Nitrogen (M-N) | Mononuclear complexes, coordination polymers (1D, 2D, 3D). arkat-usa.org |
| Organometallic Compound | Cu(II). rsc.org | Metal-Carbon (M-C) and Metal-Nitrogen (M-N) | Binuclear molecular complexes. rsc.org |
| Metal Salt | Na⁺, K⁺ | Ionic | Simple salts (e.g., sodium tetrazolate). chemicalforums.com |
Exploration of Ring-Opening and Rearrangement Reactions of the Tetrazole Moiety
Under specific energetic conditions, the aromatic stability of the tetrazole ring can be overcome, leading to ring-opening and rearrangement reactions. numberanalytics.com These transformations are often initiated by heat or light.
Photochemical Reactions: Photolysis of tetrazoles typically results in the cleavage of the heterocyclic ring. nih.govresearchgate.net The primary photochemical event is often the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. This can lead to the formation of highly reactive intermediates such as nitrilimines, carbenes, or nitrenes. nih.gov The ultimate products depend heavily on the structure of the substituents and the reaction conditions (e.g., solvent, presence of trapping agents). For unsubstituted tetrazole, photolysis can yield a variety of products including nitrilimine, diazomethane, and cyanamide. nih.gov
Thermal Reactions: Thermal decomposition of tetrazoles can also lead to ring cleavage. nih.govcore.ac.uk For C,N-disubstituted tetrazoles, controlled thermal decomposition can be a method for generating reactive nitrilimines, which can then be trapped in 1,3-dipolar cycloaddition reactions. wikipedia.org In some cases, strongly electron-withdrawing groups on the tetrazole ring can stabilize a tautomeric equilibrium with an open-chain azidoimine form even without external energy input. wikipedia.org Another documented reaction is the thermal rearrangement of allyloxytetrazoles to N-allyltetrazolones. nih.gov
Key ring-opening and rearrangement reactions are summarized below:
| Reaction Type | Conditions | Key Intermediate(s) | Potential Outcome(s) |
|---|---|---|---|
| Photolysis | UV Irradiation (e.g., 193 nm). nih.gov | Nitrilimine, Nitrene, Carbodiimide. nih.gov | Ring cleavage with N₂ extrusion, formation of various nitrogen-containing fragments. nih.govresearchgate.net |
| Thermolysis | Heating. nih.gov | Nitrilimine, Azidoimine. wikipedia.org | Generation of reactive dipoles for cycloadditions. wikipedia.org |
| Sigmatropic Rearrangement | Heating. nih.gov | Concerted transition state | Migration of a substituent (e.g., allyl group) from an exocyclic atom to a ring nitrogen. nih.gov |
Synthetic Strategies for Preparing Functionalized Analogues and Chemical Probes
The creation of functionalized analogues and chemical probes from the this compound scaffold is essential for exploring its potential in various applications, including medicinal chemistry. researchgate.netbohrium.com Strategies typically involve either building the functionalized molecule from precursors or modifying the pre-formed heterocyclic core.
Synthesis from Precursors: The most common method for synthesizing the core 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govacs.org By starting with a functionalized 1H-imidazole-4-carbonitrile, various groups can be incorporated prior to tetrazole ring formation. Multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction, represent a powerful approach for rapidly generating libraries of diverse and complex tetrazole-containing molecules in a single pot. nih.govacs.orgbeilstein-journals.org
Post-Synthesis Functionalization: Once the core scaffold is formed, further modifications can be made. As discussed in section 4.2, N-alkylation and N-acylation are primary methods for derivatization. To create chemical probes, linker groups can be attached to one of the nitrogen atoms. A versatile strategy involves using thiol-functionalized tetrazoles or imidazoles to perform nucleophilic ring-opening of epoxides, which introduces a hydroxy-thioether linkage that can be further modified. researchgate.net This approach has been successfully used to attach biotin (B1667282) residues, creating probes for studying biological interactions such as co-immunoprecipitation. researchgate.net Another innovative strategy involves using protected tetrazole aldehydes as versatile building blocks, allowing the tetrazole moiety to be incorporated into complex structures via subsequent reactions. beilstein-journals.org
The table below highlights key synthetic strategies:
| Strategy | Description | Example Application |
|---|---|---|
| [3+2] Cycloaddition | Reaction of a functionalized imidazole-4-carbonitrile with an azide (e.g., NaN₃). nih.gov | Primary synthesis of the core scaffold. |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials, such as the Ugi-tetrazole reaction. acs.orgbeilstein-journals.org | Rapid generation of diverse libraries of analogues. |
| Nucleophilic Epoxide Opening | Using a thiol-derivatized tetrazole or imidazole to open an epoxide ring, introducing a linker. researchgate.net | Synthesis of functionalized analogues and attachment of probes like biotin. researchgate.net |
| Use of Tetrazole Building Blocks | Employing pre-synthesized, functionalized tetrazoles (e.g., tetrazole aldehydes) in further synthetic steps. beilstein-journals.org | Stepwise construction of complex molecules containing the tetrazole moiety. |
Coordination Chemistry and Metal Organic Framework Mof Applications of 5 1h Imidazol 4 Yl 1h 1,2,3,4 Tetrazole
Ligand Properties of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole
The coordination behavior of this compound is dictated by the electronic and structural properties of its two heterocyclic components. The presence of multiple nitrogen atoms in both the imidazole (B134444) and tetrazole rings allows for a variety of binding interactions with metal centers.
This compound is a multidentate ligand, capable of coordinating to metal ions through several of its nitrogen atoms. The imidazole ring offers a potential N-donor site, while the tetrazole ring, particularly in its deprotonated form, offers up to four nitrogen atoms for coordination. unimi.it This versatility allows the ligand to act as a chelating agent, a bridging ligand, or both, facilitating the formation of complex architectures.
In a known mononuclear complex with zinc(II), the ligand demonstrates a bidentate chelation mode. nih.gov It coordinates to the zinc center through the N3 atom of the imidazole ring and the N1 atom of the tetrazole ring, forming a stable five-membered chelating ring. nih.gov This specific binding illustrates the ligand's ability to simultaneously engage both of its heterocyclic moieties in coordination, a key feature for designing specific coordination geometries. Tetrazole-based ligands are recognized for their strong networking ability and can act as mono- or bidentate ligands in most reported complexes.
The coordination behavior of this compound is significantly influenced by its protonation state. The tetrazole ring has an acidic proton (N-H) and can be deprotonated to form a tetrazolate anion. The acidity of 5-substituted 1H-tetrazoles is often comparable to that of carboxylic acids. researchgate.net This deprotonation is often a prerequisite for certain coordination modes, as the resulting negative charge on the tetrazolate ring enhances its donor capacity and allows it to act as an anionic ligand. In the zinc(II) complex, trans-diaquabis[5-(1H-imidazol-4-yl-κN3)-1H-tetrazolato-κN1]zinc(II), the ligand is present in its deprotonated (tetrazolato) form, which is crucial for the observed chelation. nih.gov
Synthesis and Structural Elucidation of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves solvothermal or hydrothermal methods, reacting a salt of the desired metal with the ligand in a suitable solvent. The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction to elucidate their precise structures.
The reaction of this compound with transition metals can yield discrete molecular complexes with well-defined geometries. A notable example is the complex trans-diaquabis[5-(1H-imidazol-4-yl-κN3)-1H-tetrazolato-κN1]zinc(II), [Zn(C4H3N6)2(H2O)2]. nih.gov In this structure, the zinc(II) ion is located at an inversion center and exhibits a distorted octahedral coordination geometry. nih.gov
The coordination sphere of the zinc is composed of four nitrogen atoms from two chelating organic ligands in the equatorial plane and two oxygen atoms from two trans-arranged water molecules in the axial positions. nih.gov The organic ligand itself is not perfectly planar; a dihedral angle of 8.39 (9)° exists between the imidazole and tetrazole rings. nih.gov The five-membered chelating ring formed by the ligand and the zinc ion is nearly planar. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C8H10N12O2Zn |
| Coordination Geometry | Distorted Octahedral (ZnN4O2) |
| Bond Distance (Zn—Nimidazole) | 2.115 (2) Å |
| Bond Distance (Zn—Ntetrazole) | 2.119 (2) Å |
| Bond Distance (Zn—Owater) | 2.164 (2) Å |
| Dihedral Angle (Imidazole-Tetrazole) | 8.39 (9)° |
While capable of forming discrete complexes, the bifunctional nature of this compound also makes it an excellent candidate for constructing higher-dimensional coordination polymers and MOFs. By bridging multiple metal centers, it can generate 1D chains, 2D layers, or 3D frameworks.
In the crystal structure of [Zn(C4H3N6)2(H2O)2], although the complex itself is mononuclear, the individual molecules are interconnected through an extensive network of hydrogen bonds. nih.gov Intermolecular N—H···N and O—H···N hydrogen bonds link the complexes, ultimately stabilizing the crystal structure and forming an extended three-dimensional supramolecular network. nih.gov This demonstrates how non-covalent interactions can play a crucial role in assembling molecular units into larger, ordered architectures. The synthesis of coordination polymers with related tetrazole- and imidazole-containing ligands has been shown to produce diverse 2D and 3D frameworks, highlighting the potential of this ligand class in creating extended networks. rsc.orgrsc.org
Potential Research Applications of Metal Complexes Derived from this compound
The metal complexes and potential MOFs derived from this compound are subjects of research interest due to the properties endowed by both the ligand and the metal center. While specific applications for complexes of this exact ligand are still emerging, the characteristics of related materials suggest several promising research avenues.
The high nitrogen content and the presence of uncoordinated nitrogen atoms on the pore surfaces of tetrazole-based MOFs make them attractive for applications in selective gas adsorption, particularly for CO2. rsc.orgnih.gov The basic nitrogen sites can interact favorably with the acidic CO2 molecule. Furthermore, MOFs constructed from imidazole and carboxylate ligands have been investigated as fluorescent sensors for detecting metal ions and small molecules with high selectivity and sensitivity. rsc.org Coordination polymers based on similar pyrazolyl-tetrazole ligands have also been shown to exhibit interesting magnetic and fluorescence properties. rsc.org Given these precedents, metal complexes of this compound could potentially be explored for applications in gas storage, chemical sensing, and the development of novel luminescent or magnetic materials.
Catalytic Activity in Homogeneous and Heterogeneous Systems
Metal-organic frameworks constructed from nitrogen-rich linkers like this compound are promising platforms for heterogeneous catalysis. iastate.edualfa-chemistry.com The imidazole and tetrazole rings can coordinate to metal ions, creating active sites within the porous structure of a MOF. alfa-chemistry.com The high surface area and tunable porosity of these materials allow for efficient access of substrates to these catalytic centers. iastate.edualfa-chemistry.com
MOFs incorporating imidazole or tetrazole functionalities have demonstrated catalytic activity in a range of chemical reactions, including oxidation, reduction, and coupling reactions. alfa-chemistry.comalfa-chemistry.com For instance, MOFs with imidazole linkers have been investigated for their ability to catalyze the conversion of CO2 into cyclic carbonates, where the imidazole unit plays a crucial role in activating the CO2 molecule. soton.ac.uk Similarly, palladium complexes supported on MOFs with bipyridine sites, which are structurally related to imidazole, have shown high activity in Suzuki-Miyaura cross-coupling reactions. iastate.edu The strategic design of linkers in these systems is critical, as the steric and electronic properties of the ligand can dramatically enhance catalytic performance. iastate.edu Furthermore, Zn-MOFs based on tetra(imidazole) ligands have been shown to be effective photocatalytic and sonocatalytic catalysts for the degradation of organic dyes like methylene (B1212753) blue. researchgate.net The presence of metal ions within the framework structure is key to this catalytic activity. alfa-chemistry.com
Luminescent Properties of Coordination Compounds
Coordination compounds derived from ligands containing tetrazole and imidazole moieties are excellent candidates for luminescent materials, particularly when coordinated with d¹⁰ metal ions such as zinc(II) and cadmium(II). rsc.orgrsc.org The luminescence in these compounds typically originates from ligand-centered π-π* electronic transitions. rsc.org The completely filled d-orbitals of Zn(II) and Cd(II) ions prevent d-d transitions that could quench fluorescence, thus allowing for strong photoluminescence.
The emission properties can be tuned based on the specific metal ion and the coordination environment of the ligand. For example, in studies of coordination polymers with a tetrazole-naphthoic acid ligand, the Zn(II) complex exhibited an intense emission at 421 nm, while the Cd(II) complex showed an emission at 381 nm. rsc.org This shift is attributed to the different configurations of the ligand induced by the coordination environment of the metal centers. rsc.org The rigid structure of the this compound linker is expected to favor strong fluorescence, making its coordination compounds suitable for applications in chemical sensors and optoelectronic devices.
| Compound | Metal Ion | Excitation (nm) | Emission (nm) | Reference |
|---|---|---|---|---|
| [ZnL]n | Zn(II) | 370 | 421 | rsc.org |
| [CdL(H₂O)]n | Cd(II) | 350 | 381 | rsc.org |
| {[Zn₄(OH)(tipe)₂(btc)₂]·(OH)·9H₂O·DMF}n | Zn(II) | - | 507 | researchgate.net |
| {[Zn(tipe)₁/₂(bpdc)]·H₂O}n | Zn(II) | - | 492 | researchgate.net |
L is 6-(1H-tetrazol-5-yl)-2-naphthoic acid; tipe is 1,1,2,2-tetrakis(imidazol-1-yl)phenyl)ethylene; btc (B1192420) is 1,3,5-benezenetricarboxylate; bpdc is 2,2′-biphenyldicarboxylate.
Magnetic Properties of Coordination Compounds
The this compound ligand can be employed to construct coordination polymers with interesting magnetic behaviors when combined with paramagnetic transition metal ions like manganese(II) and cobalt(II). bohrium.comrsc.orgresearchgate.net The tetrazole and imidazole groups can act as bridging units, connecting metal centers to form one-, two-, or three-dimensional networks. These bridges mediate magnetic superexchange interactions between the metal ions, which can lead to either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel) coupling.
The nature and strength of the magnetic coupling are highly dependent on the coordination mode of the ligand and the geometry of the resulting bridge between the metal ions. For instance, studies on Mn(II) coordination polymers with mixed carboxylate and imidazole-containing ligands have revealed weak antiferromagnetic interactions within the manganese chains. rsc.org In other systems involving Mn(II) and azide (B81097)/carboxylate bridges, both antiferromagnetic behavior and canted antiferromagnetism with weak ferromagnetic ordering have been observed. nih.gov The versatile coordination possibilities of the this compound linker provide a pathway to designing materials with tunable magnetic properties.
| Compound | Metal Ion | Magnetic Behavior | Coupling Constant (J) | Reference |
|---|---|---|---|---|
| [Mn(2-pmpd)(H₂O)]n | Mn(II) | Antiferromagnetic | -2.07 cm⁻¹ | bohrium.com |
| {[Mn₂(4-pmpd)(pd)(H₂O)₃]·H₂O}n | Mn(II) | Antiferromagnetic | -0.68 cm⁻¹ | bohrium.com |
| [Co(4-pmpd)(H₂O)]n | Co(II) | Weak Antiferromagnetic | - | bohrium.com |
| {[Mn₂(HL)(DMF)₂(H₂O)]·H₂O}n | Mn(II) | Weak Antiferromagnetic | - | rsc.org |
| [Mn(L¹)(N₃)₂] | Mn(II) | 1D Antiferromagnetic | - | nih.gov |
pmpd is 1-(pyridinylmethyl)-pyrazole-3,5-dicarboxylate; pd is pyrazole-3,5-dicarboxylate; H₅L is 2,4-di(2′,5′-dicarboxylphenyl)benzoic acid; L¹ is 1-methyl-3-(carboxylatomethyl)imidazolium.
This compound as a Linker in Metal-Organic Frameworks (MOFs)
The molecular structure of this compound makes it an exemplary linker for the construction of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. escholarship.orgescholarship.org The bifunctional nature of this linker, containing two different N-heterocycles, allows for the creation of frameworks with complex topologies and tailored functionalities. Both the tetrazole and imidazole rings are excellent coordinating agents, capable of forming strong, stable bonds with a wide variety of metal ions. alfa-chemistry.comrsc.org The nitrogen-rich character of the linker is particularly advantageous for applications such as selective gas adsorption. alfa-chemistry.comrsc.org
Design Principles for MOFs Incorporating Tetrazole-Imidazole Linkers
The design and synthesis of MOFs is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks (metal nodes and organic linkers) into predetermined network structures. escholarship.orgescholarship.org When using a bifunctional linker like this compound, several factors are crucial in directing the final framework architecture.
Versatility of the Linker: The tetrazole group can coordinate to metal ions in numerous ways, acting as a bridge between multiple metal centers. rsc.org Combined with the coordinating ability of the imidazole ring, this leads to a high potential for structural diversity. The relative orientation of the two rings provides a specific geometry that influences the resulting pore size and shape.
Mixed-Linker Strategy: A powerful design principle is the use of a mixed-linker approach, where this compound is co-polymerized with other organic linkers. rsc.org This strategy allows for fine-tuning of the framework's properties, such as pore dimensions, surface functionality, and stability, enabling the creation of multifunctional materials. iastate.edursc.org
Reaction Conditions: Synthesis conditions, including temperature, pressure, solvent, and the presence of modulators, can significantly influence the crystallization process and direct the formation of a specific MOF phase over others. mdpi.com
Gas Adsorption and Separation Principles of this compound-based MOFs
MOFs constructed from this compound are expected to be excellent candidates for gas adsorption and separation, particularly for carbon dioxide capture. bohrium.comrsc.org The underlying principles for this selectivity are rooted in the unique chemical environment within the MOF pores.
Affinity for CO₂: The high density of nitrogen atoms from the tetrazole and imidazole rings creates a nitrogen-rich pore surface. These nitrogen atoms are Lewis basic sites that can interact favorably with the quadrupole moment of CO₂ molecules, leading to selective adsorption of CO₂ over other gases like N₂ and CH₄. rsc.orgresearchgate.netnih.gov
Pore Size and Shape: The structure of the linker and its arrangement around the metal nodes define the size and shape of the pores. This allows for molecular sieving, where smaller gas molecules can enter the pores while larger ones are excluded. bohrium.com By carefully designing the MOF, the pore dimensions can be tailored to match the kinetic diameter of specific gas molecules.
Open Metal Sites and Functionalization: If the metal centers within the MOF are not fully coordinated, they can serve as "open metal sites," which are strong binding sites for gas molecules. rsc.orgresearchgate.net The combination of open metal sites and the N-rich framework can lead to exceptionally high CO₂ adsorption capacity and selectivity. rsc.orgresearchgate.net Flexible MOFs can also exhibit a "gate-opening" effect, where the framework structure changes upon exposure to a specific gas like CO₂, allowing for highly selective uptake. nih.gov
| MOF | Gas | Uptake | Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| Cu-based MOF (1a) | CO₂ | ~100 cm³/g | 298 K, 1 atm | High for CO₂/CH₄ | nih.gov |
| Cd-4TP-1 | CO₂ | 2.7 mmol/g | 273 K | - | acs.org |
| Cd-4TP-1 | H₂ | 1.1 wt % | 77 K | - | acs.org |
| Cu-Sp5 | CO₂ | - | - | >200 for CO₂/N₂ | rsc.orgresearchgate.net |
| UTSA-49 | CO₂ | - | - | High for CO₂/CH₄ and CO₂/N₂ | researchgate.net |
| Tetrazole-Viologen MOF | CO₂ | 98 cm³/g (19.3 wt %) | 298 K, 1 atm | 210.4:1 for CO₂/N₂ | nih.gov |
Data presented is for analogous nitrogen-rich MOFs to illustrate the potential of frameworks based on this compound.
Supramolecular Chemistry and Self Assembly of 5 1h Imidazol 4 Yl 1h 1,2,3,4 Tetrazole
Hydrogen Bonding Networks Involving Imidazole (B134444) and Tetrazole Moieties
The prevalence of nitrogen atoms and N-H protons in both the imidazole and tetrazole rings makes hydrogen bonding the dominant force in the supramolecular assembly of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole. These moieties possess both strong hydrogen bond donor (N-H) and acceptor (sp²-hybridized N atoms) sites, leading to extensive and predictable bonding motifs. rsc.orgnih.gov
Intermolecular Hydrogen Bonding Interactions (N-H···N, O-H···N)
The crystal structures of compounds containing both imidazole and tetrazole units are consistently characterized by extensive intermolecular hydrogen bonds. The N-H groups on both heterocyclic rings readily act as hydrogen bond donors, while the numerous lone-pair-bearing nitrogen atoms serve as effective acceptors.
The most prevalent interaction is the N-H···N hydrogen bond, which connects molecules into complex architectures. In derivatives such as 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, molecules are linked through specific tetrazole-imidazole N-H···N hydrogen bonds, resulting in the formation of one-dimensional zigzag chains. cncb.ac.cn This capacity for self-recognition and directional bonding is a hallmark of these systems. The imidazole moiety itself is known to form extensive homo- or heteromolecular hydrogen-bonding networks. rsc.org
In the presence of solvates like water, the hydrogen bonding network can become more intricate. O-H···N and N-H···O interactions are commonly observed, further linking the primary chains into two-dimensional layers or three-dimensional networks. For instance, in the hydrated crystal structure of 5-(1H-tetrazol-5-yl)-1H-indole, strong N—H⋯N bonds create chains, which are then interconnected into layers by O—H⋯N and N—H⋯O hydrogen bonds involving water molecules. nih.gov This demonstrates the adaptability of the hydrogen bonding capabilities of the tetrazole and imidazole rings.
| Interaction Type | Donor | Acceptor | Resulting Structure | Reference Example |
|---|---|---|---|---|
N-H···N | Imidazole N-H or Tetrazole N-H | Imidazole N or Tetrazole N | Chains, Dimers, Sheets | 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole cncb.ac.cn |
O-H···N | Solvent (e.g., H₂O) | Imidazole N or Tetrazole N | Inter-chain/Inter-layer linking | 5-(1H-tetrazol-5-yl)-1H-indole monohydrate nih.gov |
N-H···O | Imidazole N-H or Tetrazole N-H | Solvent (e.g., H₂O) | Inter-chain/Inter-layer linking | 5-(1H-tetrazol-5-yl)-1H-indole monohydrate nih.gov |
Pi-Stacking Interactions in Solid-State Architectures of this compound and its Derivatives
Beyond hydrogen bonding, π-stacking interactions play a crucial role in the solid-state assembly of aromatic and heteroaromatic compounds. The this compound molecule is particularly suited for such interactions due to the complementary electronic nature of its two rings. The imidazole ring is relatively electron-rich, whereas the tetrazole ring, with its four nitrogen atoms, is electron-deficient. This electronic disparity facilitates strong π-π stacking, often in a displaced or offset configuration, which helps to stabilize the crystal lattice.
In related crystal structures, these interactions are observed to connect the layers or chains formed by hydrogen bonding. For example, in 5-(1H-tetrazol-5-yl)-1H-indole, π-π interactions with centroid-centroid distances between 3.7 Å and 3.9 Å provide cohesion between molecular layers. nih.gov Studies on imidazole-based molecular junctions have also confirmed that π-stacked dimers can form and create efficient pathways for electronic coupling. rsc.org The combination of hydrogen bonding and π-stacking leads to highly stable, three-dimensional supramolecular architectures.
| Interacting Rings | Centroid-Centroid Distance (Å) | Reference Compound |
|---|---|---|
| Imidazole···Tetrazole | 3.766 | 5-(1H-tetrazol-5-yl)-1H-indole monohydrate nih.gov |
| Benzene···Tetrazole | 3.832 | 5-(1H-tetrazol-5-yl)-1H-indole monohydrate nih.gov |
| Benzene···Benzene | 3.733 | 5-(1H-tetrazol-5-yl)-1H-indole monohydrate nih.gov |
Crystal Engineering Principles for this compound Derivatives
The predictable and robust non-covalent interactions exhibited by this compound make it an exemplary building block, or synthon, for crystal engineering. Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions.
The multiple H-bond donor and acceptor sites on the molecule allow for the rational design of co-crystals, salts, and metal-organic frameworks (MOFs). nih.govresearchgate.net By selecting appropriate co-formers that have complementary hydrogen bonding sites, it is possible to systematically modify the crystal packing and, consequently, the material's physical properties. 5-substituted-1H-tetrazoles are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.gov The imidazole moiety is also a classic coordinating group. Therefore, derivatives of this compound are excellent candidates for constructing multidimensional MOFs with potential applications in gas storage, catalysis, and sensing.
Solution-Phase Self-Assembly Behavior and Aggregation Phenomena
The strong non-covalent interactions that dictate the solid-state structure of this compound also influence its behavior in solution. In suitable solvents, these molecules are expected to undergo self-assembly into discrete oligomers or larger aggregates. This aggregation is driven by the same hydrogen bonding and π-stacking forces observed in crystals.
Studies on related systems have shown such phenomena clearly. For example, the binding of tetrazoles to other molecules in solution can be concentration-dependent, indicating a shift in aggregation equilibria. mdpi.org In non-polar solvents, the formation of hydrogen-bonded dimers or chains is highly favorable as it shields the polar N-H and N sites from the solvent. At higher concentrations, these primary aggregates can further assemble via π-stacking interactions. This hierarchical self-assembly process is fundamental to the formation of gels, liquid crystals, and other soft materials from small organic molecules.
Advanced Research Applications and Future Directions for 5 1h Imidazol 4 Yl 1h 1,2,3,4 Tetrazole
Exploration of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole in Energetic Materials Research
The investigation into this compound as an energetic material is rooted in the broader strategy of developing high-energy density materials (HEDMs) from nitrogen-rich heterocyclic compounds. acs.org Azole-based structures, such as imidazole (B134444) and tetrazole, are considered ideal energetic skeletons due to their high positive enthalpies of formation, a large number of C-N and N-N bonds, and the generation of environmentally benign N₂ gas upon decomposition. acs.org The combination of an imidazole ring and a tetrazole ring within a single molecule is a deliberate design choice aimed at maximizing nitrogen content and energetic potential.
Research into analogous structures provides a strong indication of the potential of this compound. For instance, studies on energetic derivatives of compounds linking a triazole and a tetrazole ring, such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, have demonstrated that linking different azole moieties can yield highly endothermic compounds with significant explosive potential. researchgate.netrsc.org The introduction of energetic functional groups, such as nitro (-NO₂) or azido (B1232118) (-N₃), to these combined heterocyclic systems further enhances their detonation performance. researchgate.netrsc.org
The primary strategies for enhancing the performance of such molecules involve increasing molecular density and achieving a favorable oxygen balance. The planar nature of the imidazole and tetrazole rings can facilitate dense crystal packing, a critical parameter for high detonation velocity and pressure. Theoretical calculations on related nitrogen-rich materials are often used to predict their detonation parameters. By merging strategies like linking different nitrogen-rich rings and adding energetic functional groups, researchers aim to push the performance limits of these materials. acs.org For example, the synthesis of N-nitramino functionalized bis(1,2,4-triazoles) has resulted in compounds with excellent detonation velocities (Vd) and pressures (P), rivaling traditional explosives like RDX. acs.org
Table 1: Comparative Detonation Performance of Selected Nitrogen-Rich Energetic Compounds
| Compound/Salt | Density (ρ) (g cm⁻³) | Detonation Velocity (Vd) (m s⁻¹) | Detonation Pressure (P) (GPa) | Source |
|---|---|---|---|---|
| RDX (Reference) | 1.80 | 8750 | 34.0 | acs.org |
| N-amino compound 3 * | 1.77 | 8996 | 34.0 | acs.org |
| N-nitramino compound 4 * | 1.91 | 9627 | 41.0 | acs.org |
| Hydroxylammonium salt 5b * | 1.86 | 9677 | 41.3 | acs.org |
Note: Compounds 3, 4, and 5b are complex N-nitramino and N-amino bis(1,2,4-triazole) derivatives, presented here to illustrate the performance achievable with advanced nitrogen-rich heterocyclic structures.
Potential Role in Advanced Organic Synthesis Reagents and Methodologies
The this compound scaffold represents a valuable building block in advanced organic synthesis, largely due to the versatile chemistry of the tetrazole moiety. Tetrazoles are widely recognized as privileged scaffolds in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can improve physicochemical properties like lipophilicity and metabolic stability. beilstein-journals.orgbeilstein-journals.org
Traditionally, tetrazoles are synthesized via late-stage functionalization of nitrile precursors. beilstein-journals.orgbeilstein-journals.org However, modern synthetic strategies increasingly employ pre-functionalized tetrazole building blocks in multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-journals.org This approach allows for the rapid generation of molecular complexity and diverse compound libraries. beilstein-journals.org For example, novel tetrazole aldehydes have been used in Passerini and Ugi MCRs to create a wide range of complex, drug-like molecules in a single step. beilstein-journals.orgbeilstein-journals.org The use of MCRs offers benefits of speed, simplicity, and diversity with a minimal number of synthetic steps. beilstein-journals.org
The synthesis of the this compound core itself could be approached through methods like [3+2] cycloaddition reactions, where an azide (B81097) reacts with a nitrile. ajgreenchem.com Once formed, this bifunctional scaffold, containing both imidazole and tetrazole rings, offers multiple sites for further chemical modification, enabling the exploration of a vast chemical space for applications in drug discovery and materials science. beilstein-journals.org The imidazole portion can be N-alkylated or C-functionalized, while the tetrazole ring can also be substituted at its nitrogen atoms, providing a platform for creating diverse derivatives.
Insights into Design Principles for Novel Chemical Entities based on this compound
The design of novel chemical entities based on the this compound framework is guided by several key principles, leveraging the distinct properties of each heterocyclic component.
Bioisosterism and Privileged Scaffolds: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. beilstein-journals.orgbeilstein-journals.org Incorporating this moiety can enhance a molecule's metabolic stability and membrane permeability by increasing its lipophilicity compared to the corresponding carboxylic acid. Both tetrazole and imidazole rings are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in marketed drugs with a broad range of biological activities. beilstein-journals.org Combining these two scaffolds into one molecule is a rational design strategy to create novel entities with potentially synergistic or unique pharmacological profiles.
Nitrogen Content and Energetics: In the field of energetic materials, the primary design principle is the maximization of nitrogen content and heat of formation. acs.org The this compound structure, with six nitrogen atoms in a compact 10-atom framework (excluding hydrogens), is inherently nitrogen-rich. Linking two azole rings directly is a proven strategy to increase density and energetic performance. acs.org This design principle aims to create molecules that release a large amount of energy and produce gaseous, environmentally safe N₂ as the main product.
Structural Rigidity and Supramolecular Interactions: The planar nature of both the imidazole and tetrazole rings imparts a degree of rigidity to the molecular backbone. This conformational constraint can be advantageous in drug design for improving binding affinity to biological targets. Furthermore, the multiple nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, facilitating specific intermolecular interactions that are critical for crystal engineering in materials science and for ligand-receptor binding in pharmacology. nih.gov
Outlook on Emerging Chemical Properties and Interdisciplinary Research Opportunities
The unique combination of imidazole and tetrazole rings in this compound opens up numerous avenues for future interdisciplinary research. Its dual potential as a precursor for both pharmaceuticals and energetic materials makes it a highly versatile chemical entity.
Emerging opportunities include its use in coordination chemistry. The multiple nitrogen atoms of the scaffold can act as ligands to coordinate with metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as catalysis, gas storage, or unique magnetic and optical behaviors.
In medicinal chemistry, the scaffold serves as a starting point for fragment-based drug discovery (FBDD). beilstein-journals.org By systematically adding functional groups to the core structure, libraries of compounds can be generated and screened against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors. The known biological activities of imidazole and tetrazole derivatives, such as anticancer, antibacterial, and antihypertensive effects, suggest that novel derivatives of this combined scaffold could yield potent therapeutic agents. beilstein-journals.org
Furthermore, the development of more efficient and green synthetic methodologies for this and related compounds remains a key research direction. beilstein-journals.orgajgreenchem.com Leveraging flow chemistry, microwave-assisted synthesis, or novel catalytic systems could provide more sustainable and scalable routes to these valuable chemical building blocks. The exploration of its derivatization to fine-tune its properties will continue to drive innovation across diverse scientific fields, from materials science to pharmacology.
Q & A
Q. What are the established synthetic routes for 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole, and what reaction conditions are critical for optimizing yield?
The compound can be synthesized via cyclization reactions using hydrazine hydrate and potassium thiocyanate, followed by purification through slow solvent evaporation (e.g., ethanol) to yield crystalline forms. Key conditions include controlled temperature (room temperature for crystallization) and stoichiometric ratios of precursors to avoid byproducts. Monitoring via HPLC or FTIR during intermediate steps ensures reaction progress .
Q. How can researchers confirm the structural identity of this compound through crystallographic analysis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The triclinic crystal system (space group P1) with cell parameters a = 7.4300 Å, b = 8.2285 Å, c = 10.2047 Å, and angles α = 97.011°, β = 90.813°, γ = 113.449° provides definitive structural validation. Data-to-parameter ratios >11 and R factors <0.1 indicate high reliability .
Q. What analytical techniques are recommended for purity assessment and structural validation?
Combine HPLC for purity analysis (using C18 columns and UV detection) with FTIR for functional group identification (e.g., tetrazole C=N stretches at ~1600 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight, while NMR (¹H/¹³C) resolves regiochemistry .
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the synthesis of tetrazole-imidazole hybrids?
Regioselectivity is influenced by substituent electronic effects. Use directing groups (e.g., methoxy or halogens) on the imidazole ring to steer tetrazole cyclization. Computational modeling (DFT) predicts favorable sites for nucleophilic attack, which can be validated experimentally via LC-MS monitoring of intermediates .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
Cross-validate computational models (e.g., DFT-optimized geometries) with experimental SC-XRD bond lengths and angles. For spectral mismatches, re-examine solvent effects in NMR or reassign peaks using 2D techniques (COSY, HSQC). Discrepancies in IR bands may arise from crystal packing forces, requiring variable-temperature studies .
Q. What are the considerations for designing derivatives of this compound to enhance pharmacological activity?
Introduce bioisosteres (e.g., replacing tetrazole with carboxylate) to improve bioavailability. Substituents at the imidazole C-2 position (e.g., aryl groups) enhance binding affinity to target proteins. Assess logP and solubility via shake-flask assays, and validate cytotoxicity in cell-based models .
Q. How can solvent effects influence the crystallization and stability of this compound?
Polar aprotic solvents (e.g., DMF) favor solubility but may hinder crystallization. Ethanol/water mixtures promote slow nucleation, yielding larger crystals for SC-XRD. Stability studies under humid conditions (40°C/75% RH) reveal hygroscopicity risks, necessitating anhydrous storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
